1-Ethoxyethyl-indacaterol

Description

Contextualization within Bronchodilator Research and Long-Acting Beta-Adrenoceptor Agonist (LABA) Development

Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov Their mechanism of action involves the relaxation of airway smooth muscle, leading to a wider airway and easier breathing. The development of long-acting beta-adrenoceptor agonists (LABAs) marked a significant advancement in this field, offering sustained bronchodilation and improved patient compliance through less frequent dosing. nih.gov

Indacaterol (B1671819) emerged as an ultra-long-acting β2-adrenoceptor agonist, distinguished by its once-daily dosing regimen. nih.govdaicelpharmastandards.com This extended duration of action is a key attribute, providing consistent therapeutic effects. nih.gov The exploration of Indacaterol and its related compounds, including impurities like 1-Ethoxyethyl-indacaterol, is a critical aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. ontosight.ai

Rationale for Prodrug Design in Respiratory Therapeutics: Enhancing Pharmacokinetic Profiles

Prodrug design is a strategic approach in medicinal chemistry to overcome undesirable properties of a drug molecule. nih.gov A prodrug is an inactive or less active compound that is metabolized into the active parent drug within the body. This strategy can be employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In respiratory therapeutics, prodrugs can be designed to enhance lung deposition and retention, thereby maximizing the local effect in the airways while minimizing systemic side effects.

While this compound is primarily identified as an impurity, its chemical structure, featuring an ethoxyethyl group, is conceptually related to moieties that could be used in prodrug design. The rationale for investigating such derivatives, even if arising unintentionally, lies in understanding their potential to be converted to the active drug and their own intrinsic pharmacological activity, if any.

Objectives and Scope of Preclinical Research for this compound

The primary objective of preclinical research involving a known impurity like this compound is to characterize its pharmacological and toxicological profile. This is crucial for setting acceptable limits for its presence in the final drug product. The scope of such research typically includes:

Synthesis and Characterization: Developing a method to synthesize the impurity for study and confirming its chemical structure.

Pharmacological Activity: Assessing its binding affinity and functional activity at the target receptor (in this case, the β2-adrenoceptor) to understand if it contributes to the therapeutic effect or has any off-target activities.

Pharmacokinetic Profiling: Determining how the impurity is absorbed, distributed, metabolized, and excreted. This includes investigating whether it converts to the active drug, Indacaterol, in the body.

Toxicological Assessment: Evaluating its potential for causing adverse effects.

Historical Perspective of Indacaterol Derivatives and Their Research Trajectories

The development of Indacaterol was the result of extensive structure-activity relationship (SAR) studies aimed at creating a potent and ultra-long-acting β2-adrenoceptor agonist. Researchers synthesized and evaluated numerous derivatives of the initial lead compounds to optimize their pharmacological properties. This research trajectory focused on modifying different parts of the molecule to enhance receptor affinity, selectivity, and duration of action.

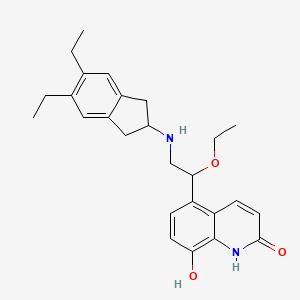

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32N2O3 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-ethoxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C26H32N2O3/c1-4-16-11-18-13-20(14-19(18)12-17(16)5-2)27-15-24(31-6-3)21-7-9-23(29)26-22(21)8-10-25(30)28-26/h7-12,20,24,27,29H,4-6,13-15H2,1-3H3,(H,28,30) |

InChI Key |

RKKRCUWAZOAADT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)OCC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Ethoxyethyl Indacaterol

Development of Synthetic Routes for 1-Ethoxyethyl-indacaterol

The creation of this compound hinges on the successful synthesis of its core structure, which is derived from Indacaterol (B1671819). The process involves the initial preparation of key precursors followed by the introduction of the 1-ethoxyethyl group.

Key intermediates in the synthesis of Indacaterol include:

8-(benzyloxy)-5-((R)-2-bromo-1-(tert-butyldimethylsilyloxy)ethyl)quinolin-2(1H)-one: This silyl-protected bromo compound is a crucial building block.

5,6-Diethyl-2-aminoindane: This amine component is reacted with the quinolinone derivative. google.comgoogleapis.comgoogle.com

The reaction of these precursors typically occurs in a suitable solvent, such as 1-methyl pyrrolidone, at elevated temperatures. google.comgoogle.com Subsequent deprotection and purification steps yield the Indacaterol base. google.com

This compound is formed by introducing a 1-ethoxyethyl group onto the Indacaterol molecule. This is typically achieved through an esterification or etherification reaction at one of the hydroxyl groups of Indacaterol. The specific details of this transformation for this compound are not extensively detailed in the public domain, but would likely involve the reaction of Indacaterol with a suitable 1-ethoxyethylating agent, such as 1-chloroethyl ethyl ether, in the presence of a base. This linkage creates a prodrug form of Indacaterol.

Synthesis of Chiral and Stereoisomeric Forms of this compound

Indacaterol possesses a chiral center, and its biological activity resides primarily in the (R)-enantiomer. google.com Therefore, the synthesis of this compound requires stereoselective methods to ensure the correct configuration. Asymmetric synthesis strategies are employed early in the synthetic route to establish the desired stereochemistry of the precursors. nih.gov For instance, the reduction of an intermediate ketone to the corresponding alcohol can be achieved using chiral reducing agents to produce the (R)-enantiomer with high enantiomeric excess. googleapis.com

The stereochemical purity of the final product is critical and is often monitored throughout the synthesis using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Derivatization for Isotopic Labeling in Research Applications (e.g., ¹⁴C, ³H)

Isotopic labeling is a powerful tool for studying the metabolism and pharmacokinetics of drug candidates. For a compound like this compound, introducing a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H) would enable detailed in vitro and in vivo studies.

Synthesis of Related Analogs and Presumed Metabolites for Comparative Studies

To understand the structure-activity relationships and metabolic fate of this compound, the synthesis of related analogs and potential metabolites is essential. Metabolites of the parent compound, Indacaterol, have been identified and include hydroxylated derivatives and their glucuronide conjugates. nih.gov

The synthesis of these metabolites for use as analytical standards would involve modifying the Indacaterol structure at specific positions. For example, a monohydroxylated metabolite could be synthesized by introducing a hydroxyl group onto one of the aromatic rings of the Indacaterol scaffold. The synthesis of analogs might involve altering the substituents on the indane or quinolinone ring systems to investigate their impact on biological activity.

Reaction Optimization and Scalability Considerations for Research Batches

The transition from a laboratory-scale synthesis to the production of larger research batches requires careful optimization of reaction conditions. Key considerations include:

Solvent Selection: Choosing solvents that are effective, safe, and easily removable is crucial. For instance, the use of isopropanol for the precipitation and purification of Indacaterol salts has been reported. google.com

Reagent Stoichiometry: Optimizing the ratio of reactants can improve yield and reduce the formation of byproducts.

Temperature and Reaction Time: Precise control over these parameters is necessary to ensure complete reaction and minimize degradation.

Purification Methods: Developing efficient purification techniques, such as crystallization or chromatography, that are scalable is essential for obtaining high-purity material. google.com

For the synthesis of Indacaterol, processes have been developed to avoid tedious chromatographic purifications by forming and isolating intermediate salts, which is more amenable to large-scale production. google.com Similar considerations would be vital for the scalable synthesis of this compound.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific preclinical data for the compound "this compound." The majority of published research focuses extensively on the parent compound, indacaterol.

"this compound" is identified as 5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-ethoxyethyl]-8-hydroxy-1H-quinolin-2-one and is available as a chemical reference standard lgcstandards.com. However, detailed pharmacological studies investigating its molecular interactions, receptor binding kinetics, agonist activity, and effects on intracellular signaling pathways, as specified in the requested outline, are not present in the public domain.

While extensive research exists for indacaterol, a potent and long-acting β2-adrenoceptor agonist nih.govnih.govnih.govnih.gov, the strict requirement to focus solely on "this compound" prevents the extrapolation or substitution of this data. Scientific accuracy demands that the findings presented are specific to the compound .

Therefore, due to the absence of specific preclinical mechanistic and cellular pharmacological investigations for this compound, it is not possible to generate the requested article with the required level of scientific detail and accuracy. Further research and publication of data specific to this compound are needed to fulfill such a request.

Preclinical Mechanistic and Cellular Pharmacological Investigations of 1 Ethoxyethyl Indacaterol

Intracellular Signaling Pathways Modulated by 1-Ethoxyethyl-indacaterol

β-Arrestin Recruitment and Receptor Desensitization Dynamics (In Vitro)

Detailed studies specifically investigating the β-arrestin recruitment profile and the subsequent β2-adrenergic receptor desensitization dynamics following exposure to this compound have not been identified in publicly accessible literature. As a prodrug, this compound itself is not expected to interact directly with the β2-adrenergic receptor. The pharmacologically active compound, indacaterol (B1671819), is known to be a high-efficacy agonist at the human β2-adrenoceptor. Generally, high-efficacy agonists can induce receptor phosphorylation and subsequent recruitment of β-arrestins, leading to receptor desensitization and internalization. However, without specific experimental data for this compound, it is not possible to provide quantitative details on these processes as they relate to the prodrug's conversion to the active compound.

Bronchodilatory Effects in Isolated Airway Smooth Muscle Preparations

Concentration-Response Studies in Ex Vivo Tracheal and Bronchial Tissues

Specific concentration-response studies detailing the bronchodilatory effects of this compound in isolated ex vivo tracheal and bronchial tissues are not available in the published scientific literature. Such studies for the active drug, indacaterol, have demonstrated potent and long-lasting relaxation of airway smooth muscle. It would be anticipated that this compound would exhibit a concentration-dependent bronchodilatory effect, contingent on its conversion to indacaterol within the tissue preparation. The potency and onset of action would be influenced by the rate of this conversion.

Mechanisms of Relaxation and Sustained Activity in Tissue Models

The mechanism of smooth muscle relaxation induced by this compound is predicated on its conversion to indacaterol. Indacaterol, as a β2-adrenergic agonist, stimulates the β2-adrenoceptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various intracellular targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation drugbank.comnih.gov.

The sustained activity of indacaterol is attributed to its high affinity for the β2-adrenoceptor and its interaction with lipid rafts in the cell membrane, which act as a depot from which the drug can slowly dissociate to re-engage with the receptor drugbank.comnih.gov. For this compound, the duration of action in tissue models would be a composite of the sustained activity of the formed indacaterol and the pharmacokinetics of the prodrug's conversion.

Cellular Uptake and Intracellular Distribution Studies in Relevant Cell Lines (e.g., Airway Epithelial Cells, Smooth Muscle Cells)

No specific studies detailing the cellular uptake and intracellular distribution of this compound in airway epithelial cells or smooth muscle cells have been identified. The physicochemical properties of the prodrug, such as its lipophilicity, would influence its ability to permeate cell membranes. Following cellular uptake, it is hypothesized that the prodrug would be distributed within the cytoplasm where it would be susceptible to enzymatic conversion to the active indacaterol.

Enzyme Kinetics of Prodrug Activation in Cellular Lysates and Microsomal Fractions

Detailed enzyme kinetic studies of the activation of this compound in cellular lysates and microsomal fractions from relevant tissues (e.g., lung) are not publicly available. As an ethoxyethyl ether prodrug, it is anticipated that its activation would occur via enzymatic hydrolysis to release indacaterol and the corresponding byproducts. The rate of this conversion would be a critical determinant of the onset and magnitude of the pharmacological effect. The specific enzymes responsible for this hydrolysis have not been characterized in the available literature.

Preclinical Pharmacokinetic and Metabolic Characterization of 1 Ethoxyethyl Indacaterol in Animal Models

Biotransformation Pathways and Metabolite Identification of 1-Ethoxyethyl-indacaterol

Further research and publication of preclinical studies specifically investigating this compound are required to provide the information necessary to fulfill the requested article's scope.

Hydrolysis of the 1-Ethoxyethyl Moiety: In Vitro and In Vivo Conversion to Indacaterol (B1671819)

The conversion of this compound to its active form, indacaterol, is expected to occur via hydrolysis of the 1-ethoxyethyl ether linkage. This biotransformation is a critical step for the pharmacological activity of the compound.

In Vitro Conversion:

Liver Microsomes and Hepatocytes: In vitro studies using liver microsomes and hepatocytes from various preclinical species (e.g., rat, dog, monkey) would be the primary systems to investigate the rate and extent of hydrolysis. These systems contain the necessary enzymes responsible for such conversions. The disappearance of the parent compound (this compound) and the appearance of indacaterol would be monitored over time to determine the conversion rate.

In Vivo Conversion:

Pharmacokinetic Studies: Following administration of this compound to animal models, blood and plasma samples would be analyzed to measure the concentrations of both the prodrug and the released indacaterol. A rapid disappearance of this compound with a concurrent appearance and rise in indacaterol concentrations would confirm efficient in vivo hydrolysis.

Role of Esterases and Other Metabolic Enzymes (e.g., Cytochrome P450)

The cleavage of the 1-ethoxyethyl group is most likely mediated by esterases, which are abundant in the liver and other tissues.

Carboxylesterases (CES): These enzymes are key in the hydrolysis of many ester- and ether-containing prodrugs. In vitro experiments using purified carboxylesterases or selective chemical inhibitors in liver fractions would help elucidate their specific role.

Identification and Quantification of Primary and Secondary Metabolites in Biological Matrices (Preclinical)

Metabolite profiling is crucial to understand the complete disposition of the drug.

Primary Metabolite: The primary and intended metabolite is indacaterol.

Secondary Metabolites: Once indacaterol is formed, it undergoes further metabolism. Based on studies with indacaterol, these secondary metabolites would likely include hydroxylated derivatives, O-glucuronides, and N-glucuronides.

Analytical Techniques: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the standard technique for identifying and quantifying metabolites in biological samples such as plasma, urine, and feces from preclinical species.

Table 1: Anticipated Primary and Secondary Metabolites of this compound in Preclinical Models

| Metabolite Category | Potential Metabolites |

| Primary Metabolite | Indacaterol |

| Secondary Metabolites | Hydroxylated indacaterol |

| O-glucuronide of indacaterol | |

| N-glucuronide of indacaterol |

This table is predictive and based on the known metabolism of indacaterol.

Species-Specific Metabolic Differences

Significant differences in drug metabolism are often observed between preclinical species and humans.

Enzyme Expression and Activity: The expression levels and catalytic activities of esterases and CYP enzymes can vary considerably across species (e.g., rat, dog, monkey). This can lead to differences in the rate of conversion of this compound to indacaterol and the profile of secondary metabolites. For instance, dogs are known to have different profiles of certain CYP enzymes compared to rats and primates.

Comparative In Vitro Studies: Incubating this compound with liver microsomes or hepatocytes from different species is a standard approach to identify these differences early in development.

Excretion Pathways and Mass Balance Studies in Animal Models

Understanding how the compound and its metabolites are eliminated from the body is a key component of its pharmacokinetic characterization.

Renal and Biliary Clearance Mechanisms

Mass Balance Studies: Radiolabeled this compound (e.g., with ¹⁴C) would be administered to preclinical species to trace the excretion of all drug-related material. Urine, feces, and bile (in cannulated animals) would be collected over time to determine the total recovery of the radiolabel and the primary routes of excretion.

Renal Clearance: The amount of unchanged prodrug and its metabolites excreted in the urine would quantify the contribution of the kidneys to elimination.

Biliary Clearance: The amount of drug-related material recovered in the feces (and directly in bile in specific studies) would indicate the extent of hepatobiliary excretion. For a compound like indacaterol, which is known to be a substrate for efflux transporters, biliary excretion of its metabolites is an anticipated pathway.

Elimination Half-Life Determination in Various Preclinical Species

The elimination half-life (t½) is a measure of how long it takes for the concentration of the drug to decrease by half in the body.

This compound: The half-life of the prodrug is expected to be very short in vivo due to rapid enzymatic hydrolysis to indacaterol.

Indacaterol (Active Metabolite): The apparent elimination half-life of indacaterol following administration of the prodrug would be determined. This value would be influenced by the rate of formation from the prodrug and the intrinsic elimination rate of indacaterol itself. Based on direct administration of indacaterol in preclinical and clinical studies, it is known to have a long half-life.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound and Indacaterol in a Preclinical Species (e.g., Dog)

| Compound | Parameter | Value (Hypothetical) |

| This compound | Elimination Half-Life (t½) | < 0.5 hours |

| Indacaterol | Time to Maximum Concentration (Tmax) | 0.5 - 1 hour |

| Indacaterol | Apparent Elimination Half-Life (t½) | 24 - 48 hours |

This data is illustrative and not based on actual study results for this compound.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Animal Models

A comprehensive search of scientific literature and publicly available data reveals a notable absence of specific preclinical studies on the pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound in animal models. While extensive research has been conducted on the parent compound, indacaterol, detailing its pharmacokinetic profile and therapeutic effects, similar data for its 1-ethoxyethyl derivative is not available in the public domain.

Pharmacokinetic-pharmacodynamic modeling is a critical step in drug development, establishing the mathematical relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed pharmacological effect (pharmacodynamics). This modeling allows for the prediction of a drug's efficacy and is instrumental in determining appropriate dosing regimens for further clinical studies.

For the parent compound, indacaterol, numerous preclinical and clinical studies have characterized its PK/PD relationship. For instance, studies in animal models have defined its absorption, distribution, metabolism, and excretion (ADME) properties, and correlated these with its bronchodilatory effects. However, the introduction of a 1-ethoxyethyl group to the indacaterol molecule would likely alter its physicochemical properties, potentially impacting its solubility, membrane permeability, and metabolic stability. These changes would, in turn, affect its pharmacokinetic profile and, consequently, its pharmacodynamic response.

Without specific preclinical data for this compound, any discussion on its PK/PD modeling in animal models would be purely speculative. The scientific community awaits dedicated research to elucidate the pharmacokinetic and pharmacodynamic characteristics of this specific derivative. Such studies would be essential to understand its potential as a therapeutic agent and to draw comparisons with indacaterol.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of 1 Ethoxyethyl Indacaterol Analogs

Impact of Prodrug Moiety Modifications on Receptor Binding and Activation

The primary mechanism of a prodrug like 1-Ethoxyethyl-indacaterol involves its conversion to the active parent drug, indacaterol (B1671819). Therefore, the prodrug itself is designed to have minimal to no affinity for the β2-adrenergic receptor. The 1-ethoxyethyl group serves as a temporary masking agent for one of the hydroxyl groups of indacaterol, rendering it inactive until the prodrug is metabolized.

Modifications to the ethoxyethyl moiety would theoretically be evaluated based on their ability to maintain this inactivity prior to metabolic cleavage. The key structural features of indacaterol essential for receptor binding and activation are the aminohydroxyethyl side chain and the hydroxyphenyl group. By masking one of these, the prodrug is prevented from effectively binding to the receptor.

Hypothetical modifications to the prodrug moiety could include altering the length of the alkyl chain (e.g., methoxyethyl, propoxyethyl) or introducing branching. The primary goal of such modifications would be to fine-tune the rate of metabolic cleavage rather than to directly influence receptor interaction. It is anticipated that any significant interaction of the prodrug with the β2-receptor would be undesirable, as it could lead to off-target effects or a complex pharmacological profile.

| Compound | Prodrug Moiety | Receptor Binding Affinity (Ki, nM) - Hypothetical | Receptor Activation (EC50, nM) - Hypothetical |

|---|---|---|---|

| Indacaterol (Parent Drug) | - | 5.5 | 2.3 |

| 1-Methoxyethyl-indacaterol | -OCH(CH3)OCH3 | > 10,000 | > 10,000 |

| This compound | -OCH(CH3)OCH2CH3 | > 10,000 | > 10,000 |

| 1-Propoxyethyl-indacaterol | -OCH(CH3)OCH2CH2CH3 | > 10,000 | > 10,000 |

Influence of Structural Variations on Metabolic Conversion Rates (In Vitro and In Vivo Preclinical)

The conversion of this compound to indacaterol is a critical step for its therapeutic activity. This biotransformation is likely mediated by enzymes such as cytochrome P450s or other hydrolases present in the lung and liver. The rate of this conversion is a key determinant of the prodrug's pharmacokinetic and pharmacodynamic profile.

Structural variations in the ether-based prodrug moiety can significantly influence the rate of metabolic cleavage. For instance, increasing the steric bulk around the ether linkage, such as by replacing the ethoxy group with a more branched alkyl group (e.g., isopropoxyethyl), would be expected to slow down the rate of enzymatic hydrolysis. Conversely, smaller alkyl groups might lead to more rapid conversion.

| Compound | Prodrug Moiety | In Vitro Half-life (t1/2, min) in Human Liver Microsomes - Hypothetical | In Vivo Conversion to Indacaterol (% of dose) in Rats - Hypothetical |

|---|---|---|---|

| 1-Methoxyethyl-indacaterol | -OCH(CH3)OCH3 | 15 | 95 |

| This compound | -OCH(CH3)OCH2CH3 | 30 | 90 |

| 1-Propoxyethyl-indacaterol | -OCH(CH3)OCH2CH2CH3 | 60 | 80 |

| 1-Isopropoxyethyl-indacaterol | -OCH(CH3)OCH(CH3)2 | 120 | 65 |

Correlation between Molecular Descriptors and Pharmacological Activity in Preclinical Models

In the context of prodrugs like this compound, the key pharmacological activity is the generation of the active parent drug. Therefore, correlations would be sought between molecular descriptors of the prodrug and the resulting in vivo concentration and effect of indacaterol.

Key molecular descriptors for the prodrug moiety would include:

Lipophilicity (logP): A higher logP of the prodrug could enhance its membrane permeability and potentially its absorption and distribution into tissues. However, it might also affect its solubility and metabolic stability.

Steric Parameters (e.g., Taft's Es): As discussed, steric hindrance around the ether linkage is expected to be a primary factor influencing the rate of metabolic cleavage.

Electronic Parameters (e.g., Hammett constants): While less direct for an ether linkage compared to aromatic systems, electronic effects can still play a role in enzyme recognition and catalysis.

Preclinical pharmacological studies would measure the onset and duration of action of the bronchodilatory effects of the prodrugs. A successful prodrug would exhibit a pharmacokinetic profile that leads to sustained therapeutic levels of indacaterol, potentially offering advantages over the direct administration of the parent drug. A quantitative structure-activity relationship (QSAR) model could be developed to correlate these molecular descriptors with the observed pharmacological outcomes.

Stereochemical Influence on Biological Activity and Metabolic Profile

Indacaterol is a chiral molecule, with the (R)-enantiomer being the pharmacologically active form. Stereochemistry plays a crucial role in the interaction of drugs with their biological targets and in their metabolic handling.

The 1-ethoxyethyl prodrug moiety itself introduces a new chiral center. This results in the potential for diastereomers of this compound. It is well-established that metabolic enzymes can exhibit stereoselectivity. slideshare.netnih.govresearchgate.netnih.gov Therefore, it is plausible that the different diastereomers of this compound would be metabolized at different rates.

| Diastereomer | Configuration | Rate of Conversion to (R)-Indacaterol (Relative Units) - Hypothetical |

|---|---|---|

| Diastereomer 1 | (R)-Indacaterol, (R)-1-Ethoxyethyl | 1.0 |

| Diastereomer 2 | (R)-Indacaterol, (S)-1-Ethoxyethyl | 1.5 |

Computational Chemistry and Chemoinformatic Approaches in 1 Ethoxyethyl Indacaterol Research

Molecular Docking and Dynamics Simulations with β2-Adrenoceptors and Esterases

Molecular docking and dynamics simulations are powerful computational tools that provide insights into the interactions between a ligand, such as 1-Ethoxyethyl-indacaterol, and its biological targets at an atomic level. These methods are crucial for understanding the mechanism of action and for the rational design of new drug candidates.

β2-Adrenoceptor Interactions:

Molecular docking studies are employed to predict the preferred binding orientation of this compound and its active form, indacaterol (B1671819), within the binding pocket of the β2-adrenergic receptor (β2AR). nih.gov These simulations help to identify key amino acid residues that are critical for ligand binding and receptor activation. nih.gov For instance, interactions with residues such as those in transmembrane helices (TMs) III, V, VI, and VII are often highlighted as being significant for the binding of agonists to the β2AR. researchgate.net The binding of agonists can stabilize the active state of the receptor, leading to downstream signaling. nih.gov

Molecular dynamics (MD) simulations build upon the static snapshots provided by docking, offering a view of the dynamic nature of the receptor-ligand complex over time. nih.gov These simulations can reveal how the ligand and receptor conformations change, providing a more complete picture of the activation process. nih.gov For the β2AR, MD simulations have been used to study the conformational changes that occur upon agonist binding and the subsequent interaction with G proteins. nih.govbiorxiv.org These dynamic studies are essential for understanding the nuances of agonist efficacy and signaling bias. nih.gov

Esterase Interactions:

As a prodrug, this compound requires enzymatic cleavage by esterases to release the active indacaterol. Molecular docking can be utilized to model the interaction of this compound with the active site of relevant esterases. This can help in understanding the structural determinants of the rate of hydrolysis, a key factor in the pharmacokinetic profile of the prodrug.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prodrug Activation and Pharmacological Response

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by developing mathematical models that relate molecular descriptors (physicochemical properties, electronic properties, etc.) to a specific biological endpoint. nih.gov

For this compound and its analogs, QSAR models can be developed to predict:

Rate of Prodrug Activation: By correlating structural features of different prodrugs with their rate of hydrolysis by esterases, a QSAR model can be built. This model can then be used to predict the activation rate of new, unsynthesized prodrug analogs, guiding the design of compounds with optimal release kinetics.

Pharmacological Response: QSAR studies can be performed on a series of indacaterol analogs to understand the structural requirements for high-affinity binding to the β2AR and potent agonist activity. nih.govresearchgate.net These models can identify key structural motifs and properties that contribute to the desired pharmacological effect, aiding in the optimization of the active drug itself. nih.govresearchgate.net Such studies have revealed the importance of specific substitutions on the indacaterol scaffold for enhancing potency. nih.govresearchgate.net

| QSAR Application | Predicted Outcome | Key Descriptors |

| Prodrug Activation | Rate of hydrolysis by esterases | Steric parameters, electronic properties of the ester group, lipophilicity |

| Pharmacological Response | β2-adrenoceptor binding affinity and agonist activity | Molecular shape, hydrophobicity, hydrogen bonding capacity, electronic features of the pharmacophore |

Prediction of Metabolic Pathways and Enzyme Interactions (In Silico)

In silico tools play a significant role in predicting the metabolic fate of drug candidates, including this compound. zenodo.org These methods can forecast potential metabolic pathways and identify the enzymes likely involved in the biotransformation of the compound. zenodo.org

By inputting the structure of this compound into specialized software, it is possible to generate a list of potential metabolites. These programs utilize databases of known metabolic reactions and rules to predict transformations such as oxidation, hydrolysis, and conjugation. nih.gov For this compound, the primary predicted metabolic step would be the ester hydrolysis to yield indacaterol. Further metabolism of indacaterol can also be predicted.

Furthermore, these in silico tools can predict which specific enzymes, particularly cytochrome P450 (CYP) isoforms, are likely to be involved in the metabolism of the parent compound and its active metabolite. nih.gov This information is crucial for anticipating potential drug-drug interactions and for understanding inter-individual variability in drug response.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogs

Both ligand-based and structure-based drug design strategies are fundamental to the discovery and optimization of novel drug candidates. nih.govmdpi.com

Ligand-Based Drug Design:

In the absence of a high-resolution 3D structure of the target protein, ligand-based methods rely on the knowledge of other molecules that bind to the target. nih.gov For this compound analogs, this could involve:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. nih.gov By analyzing a set of active indacaterol analogs, a pharmacophore model for β2AR agonism can be generated. nih.gov This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

3D-QSAR: As mentioned earlier, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a 3D map of the regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity.

Structure-Based Drug Design:

When the 3D structure of the target protein is available, as is the case for the β2-adrenergic receptor, structure-based drug design becomes a powerful tool. mdpi.comnih.gov This approach involves:

Molecular Docking: As described in section 6.1, docking known and novel ligands into the β2AR binding site allows for the visualization of key interactions and provides a basis for designing modifications that could enhance binding affinity and selectivity. nih.gov

De Novo Design: Computational programs can be used to design novel molecules that are complementary in shape and chemical properties to the binding site of the β2AR.

ADME Prediction and Pharmacophore Modeling (In Silico)

ADME Prediction (In Silico):

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.comfrontiersin.org Various computational models can predict key ADME parameters for this compound and its analogs:

| ADME Property | Predicted Parameter | Significance |

| Absorption | Caco-2 permeability, intestinal absorption | Predicts how well the drug is absorbed from the gut. |

| Distribution | Plasma protein binding, blood-brain barrier penetration | Indicates how the drug will be distributed throughout the body. |

| Metabolism | CYP450 inhibition/induction, sites of metabolism | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | Likelihood of renal or biliary clearance | Provides insight into how the drug is eliminated from the body. |

These predictions help to identify potential liabilities early in the drug discovery process, allowing for the selection of candidates with more favorable pharmacokinetic profiles. researchgate.net

Pharmacophore Modeling:

As introduced in section 6.4, pharmacophore modeling is a key ligand-based design technique. nih.gov For this compound, a pharmacophore model would be derived from the active form, indacaterol, and other potent β2-agonists. The essential features of such a pharmacophore would likely include:

A hydrogen bond donor/acceptor group (corresponding to the hydroxyl group on the quinolinone ring).

An aromatic ring system.

A protonatable amine group.

A hydrophobic region (corresponding to the diethyl-indan group).

This pharmacophore model serves as a 3D query to search for novel scaffolds that maintain the crucial interactions with the β2AR, potentially leading to the discovery of new classes of potent and selective agonists. nih.gov

Q & A

Q. What elements are essential for a rigorous materials and methods section in a study on this compound?

- Methodological Answer : Specify chemical suppliers (e.g., Sigma-Aldridge Cat#), equipment models (e.g., Agilent 1260 HPLC), and software versions (e.g., GraphPad Prism 9.0). Detail experimental conditions (pH, temperature, incubation times) and validate methods using positive/negative controls. Reference IUPAC nomenclature and avoid non-standard abbreviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.